5-Amino-5,6,7,8-tetrahydronaphthalene-1-carbonyl chloride
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Overview
Description
5-Amino-5,6,7,8-tetrahydronaphthalene-1-carbonyl chloride: is an organic compound with a complex structure, featuring both an amino group and a carbonyl chloride group attached to a tetrahydronaphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-5,6,7,8-tetrahydronaphthalene-1-carbonyl chloride typically involves the following steps:
Starting Material: The process begins with 5-Amino-5,6,7,8-tetrahydronaphthalene.
Chlorination: The amino group is protected, and the carbonyl group is introduced via chlorination using reagents such as thionyl chloride or oxalyl chloride under controlled conditions
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Bulk Reactors: Utilizing bulk reactors for the chlorination step.
Purification: Employing purification techniques such as distillation or recrystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The carbonyl chloride group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of amides, esters, and other derivatives.
Oxidation and Reduction: The amino group can be oxidized or reduced under specific conditions, altering the compound’s reactivity and properties.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles include amines, alcohols, and thiols.
Oxidizing Agents: Agents such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Amides and Esters: Formed through nucleophilic substitution.
Oxidized or Reduced Amines: Resulting from oxidation or reduction reactions.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Pharmaceutical Research: Investigated for potential use in drug development due to its unique structure and reactivity.
Industry:
Material Science: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Amino-5,6,7,8-tetrahydronaphthalene-1-carbonyl chloride involves its reactivity with various nucleophiles and electrophiles. The compound’s molecular targets include:
Nucleophilic Sites: The carbonyl chloride group acts as an electrophilic center, reacting with nucleophiles.
Comparison with Similar Compounds
- 5-Amino-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid hydrochloride
- 5,6,7,8-Tetrahydro-1-naphthylamine
- 1-Amino-5,6,7,8-tetrahydronaphthalene, TFA
Comparison:
Biological Activity
5-Amino-5,6,7,8-tetrahydronaphthalene-1-carbonyl chloride is an organic compound with significant potential in medicinal chemistry and organic synthesis. Its structure includes a naphthalene core, an amino group, and a carbonyl chloride functional group. This unique configuration allows it to participate in various chemical reactions and potentially exhibit biological activities relevant to drug development.
- Molecular Formula : C11H12ClN\O
- Molecular Weight : Approximately 227.67 g/mol
- Functional Groups : Amino group (-NH2), Carbonyl chloride (-COCl)
Synthesis Methods
The compound can be synthesized through several methods that emphasize functional group transformations. The carbonyl chloride group is particularly reactive, allowing for the formation of various derivatives that may enhance biological activity.
Potential Biological Activities:
- Antiemetic Properties : Related compounds have exhibited efficacy in reducing nausea and vomiting.
- Anti-inflammatory Activity : The amino group may interact with biological targets to exert anti-inflammatory effects. Compounds similar to this compound have shown inhibition of nitric oxide (NO) production in macrophage cell lines .
Research Findings
Several studies highlight the biological potential of structurally similar compounds:
These findings suggest that compounds with similar structures may possess significant biological activities that warrant further investigation.
Case Studies
- Anticancer Activity : A study evaluating the anticancer properties of pterolobirin analogues demonstrated their ability to inhibit cancer cell proliferation significantly. These compounds could serve as models for developing new anticancer agents based on the naphthalene core structure.
- Inflammation Reduction : The inhibition of NO production by related compounds indicates a potential pathway for developing anti-inflammatory drugs. This activity could be explored further for therapeutic applications in inflammatory diseases.
Properties
CAS No. |
698343-70-3 |
---|---|
Molecular Formula |
C11H12ClNO |
Molecular Weight |
209.67 g/mol |
IUPAC Name |
5-amino-5,6,7,8-tetrahydronaphthalene-1-carbonyl chloride |
InChI |
InChI=1S/C11H12ClNO/c12-11(14)9-5-1-4-8-7(9)3-2-6-10(8)13/h1,4-5,10H,2-3,6,13H2 |
InChI Key |
MNAURPQDSULDCY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=C(C1)C(=CC=C2)C(=O)Cl)N |
Origin of Product |
United States |
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